![molecular formula C21H20N4O3S B2388743 (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1706095-11-5](/img/structure/B2388743.png)

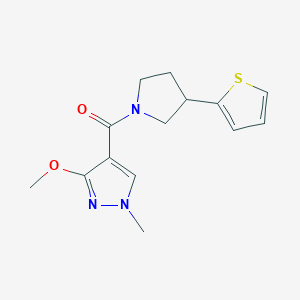

(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

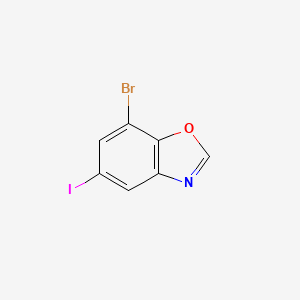

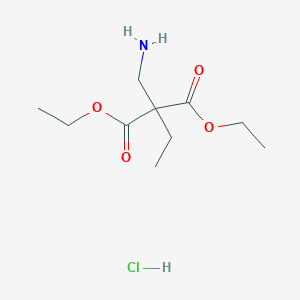

The compound is a complex organic molecule with several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazepan-4-yl group, and a phenyl-2H-1,2,3-triazol-4-yl group . These groups are common in many pharmaceuticals and could suggest potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may have aromatic properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions mediated by copper iodide and sodium bicarbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point and boiling point, would need to be determined experimentally .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against various cancer cell lines. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two specific derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Imidazole-Containing Compounds

While not directly related to the compound itself, imidazole-containing compounds have therapeutic potential in various contexts. Imidazoles are versatile heterocyclic molecules with diverse biological activities. Researchers have synthesized and characterized novel imidazole derivatives, which could serve as potential drug candidates for various diseases, including cancer .

Rheumatic and Arthritic Conditions

The compound has been used in the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis. Its mechanism of action in these conditions may involve modulation of inflammation and immune responses .

Cell Apoptosis and Cycle Assessment

In a related study, researchers investigated the inhibitory effect of a compound containing the benzo[d][1,3]dioxol-5-yl moiety. They performed morphological analysis using dual AO/EB staining and Hoechst 33342 staining, as well as cell apoptosis and cycle assessment by FACS analysis. These experiments shed light on the preliminary mechanism of action .

Synthetic Approaches

Initial synthetic endeavors have involved the preparation of related compounds. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved through specific reactions, providing insights into the compound’s structural modifications .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

Similar compounds have shown good selectivity between cancer cells and normal cells , which suggests a potential for targeted action and bioavailability.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

The design and synthesis of similar compounds have been based on the structures of antitubulin molecules , suggesting that the compound’s action may be influenced by the cellular environment and the presence of specific molecular targets.

Direcciones Futuras

Propiedades

IUPAC Name |

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c26-21(17-13-22-25(23-17)16-4-2-1-3-5-16)24-9-8-20(29-11-10-24)15-6-7-18-19(12-15)28-14-27-18/h1-7,12-13,20H,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUQCLGMCZBJGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)